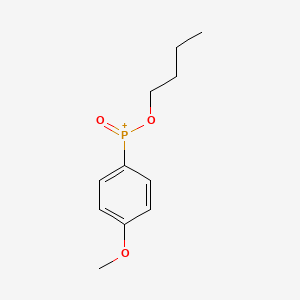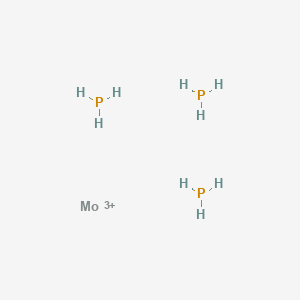
Molybdenum(3+);phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum(3+);phosphane is a coordination compound that involves the interaction between molybdenum ions and phosphane ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum(3+);phosphane typically involves the reaction of molybdenum trichloride with phosphane ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The molybdenum trichloride is dissolved in a suitable solvent, such as tetrahydrofuran, and then the phosphane ligand is added. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Molybdenum(3+);phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of molybdenum.
Reduction: It can also be reduced under specific conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of different phosphane ligands or other coordinating molecules.
Major Products:
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Molybdenum(3+);phosphane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and nanomaterials.
Mécanisme D'action
The mechanism of action of molybdenum(3+);phosphane involves its ability to coordinate with various substrates and facilitate chemical transformations. The molybdenum center acts as a catalytic site, while the phosphane ligands modulate the electronic properties of the complex. This coordination allows for efficient transfer of electrons and activation of substrates, leading to the desired chemical reactions.
Comparaison Avec Des Composés Similaires
- Molybdenum(3+);carbonyl complexes
- Molybdenum(3+);nitrosyl complexes
- Molybdenum(3+);halide complexes
Comparison: Molybdenum(3+);phosphane is unique due to the presence of phosphane ligands, which provide distinct electronic and steric properties compared to other ligands such as carbonyl or nitrosyl. This uniqueness allows for different reactivity and selectivity in catalytic applications. Additionally, phosphane ligands can be easily modified to tune the properties of the complex, making this compound a versatile compound in coordination chemistry.
Propriétés
Numéro CAS |
663941-51-3 |
|---|---|
Formule moléculaire |
H9MoP3+3 |
Poids moléculaire |
197.94 g/mol |
Nom IUPAC |
molybdenum(3+);phosphane |
InChI |
InChI=1S/Mo.3H3P/h;3*1H3/q+3;;; |
Clé InChI |
NHDGSZYPAWZEFV-UHFFFAOYSA-N |
SMILES canonique |
P.P.P.[Mo+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


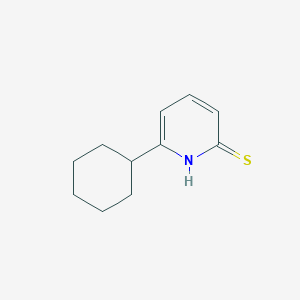
![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
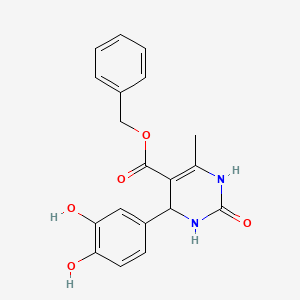
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
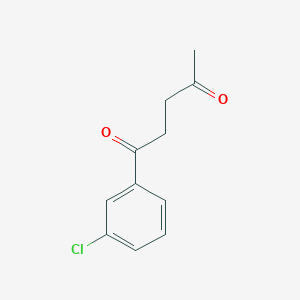
![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)

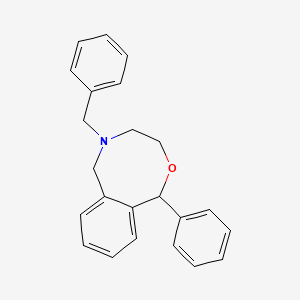

![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
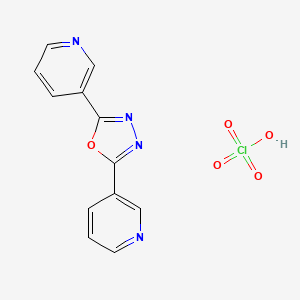
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)
